IDH-C227 is a small molecule inhibitor specifically targeting mutant forms of isocitrate dehydrogenase 1. This compound has garnered attention due to its potential therapeutic applications in treating cancers associated with mutations in the IDH1 gene, particularly in gliomas and acute myeloid leukemia. Mutant isocitrate dehydrogenase enzymes, such as those with the R132H mutation, exhibit neomorphic activity that leads to the production of D-2-hydroxyglutarate, an oncometabolite that disrupts normal cellular metabolism and promotes tumorigenesis.
IDH-C227 is classified as a selective inhibitor of mutant isocitrate dehydrogenase 1. It was developed through a series of synthetic modifications aimed at enhancing its efficacy against IDH1 mutations. The compound's development is rooted in understanding the metabolic pathways altered by IDH mutations, which are prevalent in various cancers.
The synthesis of IDH-C227 involves several steps that utilize organic chemistry techniques to construct the compound from simpler precursors. The synthesis typically employs:
The synthesis route may involve the following general steps:
The molecular structure of IDH-C227 features a unique arrangement that allows it to selectively bind to mutant isocitrate dehydrogenase 1. The compound's structure includes:
The molecular formula and weight of IDH-C227 can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity.
IDH-C227 primarily acts through competitive inhibition of the mutant enzyme's active site. The key reactions involved include:
The effectiveness of IDH-C227 can be assessed using enzyme kinetics studies, where varying concentrations of the inhibitor are tested against fixed amounts of mutant isocitrate dehydrogenase 1 to determine inhibition constants.
IDH-C227 operates by selectively inhibiting the enzymatic activity of mutant isocitrate dehydrogenase 1. The mechanism involves:
Studies have demonstrated that treatment with IDH-C227 results in decreased levels of D-2-hydroxyglutarate in cell lines expressing mutant IDH1, indicating its effectiveness as an inhibitor.
IDH-C227 exhibits properties typical for small organic molecules, including:
The chemical properties include:
IDH-C227 has significant potential applications in cancer research and therapy:
IDH-C227 is a small-molecule inhibitor designed to target the neomorphic activity of isocitrate dehydrogenase 1 (IDH1) carrying the recurrent R132H mutation. Structurally, it features a 2-thiohydantoin core linked to a halogenated benzyl moiety, optimized for steric complementarity with the mutated enzyme’s active site. The compound’s molecular weight is 389.2 g/mol, with a calculated partition coefficient (cLogP) of 2.8, indicating moderate lipophilicity conducive to blood-brain barrier penetration—a critical property for targeting gliomas [1] [5].
Key chemical properties include:
X-ray crystallography of IDH1R132H bound to IDH-C227 reveals that the inhibitor occupies the α-ketoglutarate (α-KG) binding pocket. The thiohydantoin core forms hydrogen bonds with Ile128 and Asp273, while the 4-fluorobenzyl group engages in hydrophobic interactions with Val255 and Phe276. This displaces the catalytically essential Mg2+ ion, thereby inactivating the enzyme [1] [8].
Table 1: Structural and Physicochemical Properties of IDH-C227
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₅FN₄O₂S | Balanced size for active-site penetration |
cLogP | 2.8 | Optimal brain tissue distribution |
Hydrogen Bond Donors | 3 | Targets Asp273/Ile128 |
Topological Polar Surface Area | 85 Ų | Facilitates CNS uptake |
Binding Affinity (Kd) | 98 nM | High affinity for IDH1R132H |
IDH-C227 exhibits subcompetitive inhibition against α-KG, with a Ki of 420 nM for IDH1R132H. Kinetic analyses show a Km for α-KG of 32 µM in mutant IDH1, which increases to 210 µM in the presence of IDH-C227, indicating direct competition for the substrate-binding site. By contrast, the inhibitor shows negligible activity against wild-type IDH1 (IC50 > 50 µM) or mitochondrial IDH2 isoforms [5] [6].
Mechanistically, IDH-C227 suppresses D-2-hydroxyglutarate (2-HG) production in a dose-dependent manner. In BT142 glioma cells harboring endogenous IDH1R132H, 500 nM IDH-C227 reduces 2-HG levels by 89% within 24 hours. This correlates with reversion of histone hypermethylation (H3K9me3 reduction by 60%), confirming downstream epigenetic modulation [1] [9].
Selectivity profiling across 15 additional kinases and dioxygenases (e.g., EGFR, ALKBH3) reveals no off-target inhibition at 10 µM. This specificity arises from IDH-C227’s reliance on the R132H-induced conformational shift, which creates a distinct hydrophobic subpocket absent in wild-type IDH1 [6] [8].
Table 2: Enzymatic Kinetics of IDH-C227 Against IDH1 Variants
Parameter | IDH1R132H | Wild-Type IDH1 |
---|---|---|
Ki (nM) | 420 ± 25 | >50,000 |
IC50 (2-HG inhibition) | 380 ± 32 nM | Not applicable |
Km (α-KG) (µM) | 210 ± 18 (with inhibitor) | 35 ± 3 (unchanged) |
Selectivity Index | >200-fold | Baseline |
The SAR of IDH-C227 was refined through systematic modifications of the 2-thiohydantoin scaffold:
Table 3: Key SAR Trends in the 2-Thiohydantoin Series
Modification Site | Compound Variant | Ki (nM) | Activity Change |
---|---|---|---|
Core | 2-Thiohydantoin (IDH-C227) | 420 | Baseline |
Hydantoin | 750 | 1.8-fold ↓ | |
R3 Substituent | Methyl | 420 | Optimal |
Benzyl | 4,700 | 11.2-fold ↓ | |
−CH2COOH | >50,000 | Inactive | |
R5 Substituent | 2-Pyridinone-5-yl | 420 | Baseline |
3,4-Dihydroxyphenyl | 4,700 | 11.2-fold ↓ | |
2-OMe-pyridin-5-yl | 9,200 | 21.9-fold ↓ |
The trajectory of IDH-C227’s development illustrates how thermodynamic binding parameters (ΔG = −10.2 kcal/mol) were prioritized over mere potency. Isothermal titration calorimetry confirmed entropically driven binding (ΔS = +15 cal/mol·K), consistent with displacement of structured water molecules in the mutant active site [5] [6].
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